
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Modification of side chains through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents or acylating agents under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bridges, stabilizing the peptide’s structure.
科学的研究の応用
Chemistry
Peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine are used as model compounds in studying peptide synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors, or signaling molecules. They are often used in studies of protein-protein interactions and cellular signaling pathways.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, antimicrobial agents, or drug delivery vehicles. Research into this compound may reveal specific medical applications.
Industry
In industrial applications, peptides are used in the development of biomaterials, cosmetics, and food additives. Their unique properties make them valuable in various technological advancements.
作用機序
The mechanism of action of peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins, modulating biological processes. The molecular targets and pathways involved can vary widely, including signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-ornithyl-L-lysyl-L-glutamine: A similar peptide lacking the diaminomethylidene modification.
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-lysyl-L-glutamine: Another related peptide with a shorter sequence.
Uniqueness
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine’s uniqueness lies in its specific sequence and modifications, which may confer distinct biological activities and properties. Comparing its effects with those of similar peptides can highlight its potential advantages and applications.
特性
CAS番号 |
627863-63-2 |
|---|---|
分子式 |
C35H64N14O10 |
分子量 |
841.0 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H64N14O10/c1-20(44-29(53)21(8-2-4-14-36)45-28(52)19-43-27(51)18-38)33(57)49-17-7-11-25(49)32(56)47-23(10-6-16-42-35(40)41)30(54)46-22(9-3-5-15-37)31(55)48-24(34(58)59)12-13-26(39)50/h20-25H,2-19,36-38H2,1H3,(H2,39,50)(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,56)(H,48,55)(H,58,59)(H4,40,41,42)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
PVEUACUTFWFQHL-OOPVGHQCSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
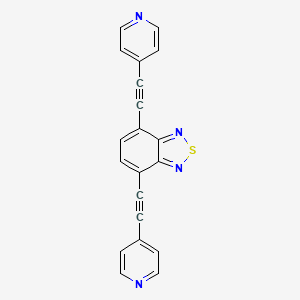
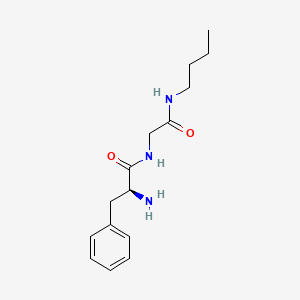
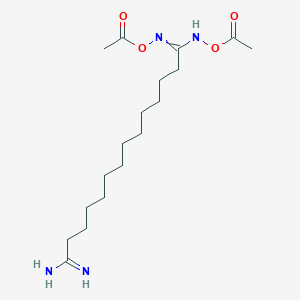
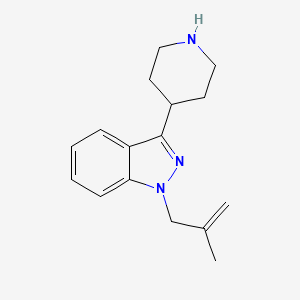
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

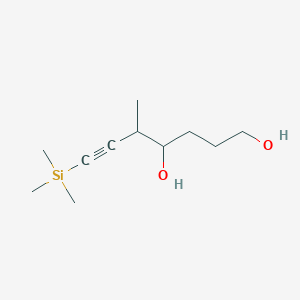
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)


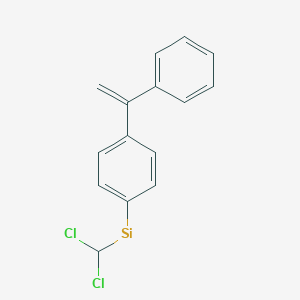
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
